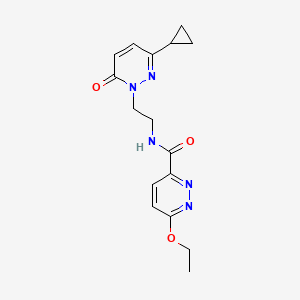
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-ethoxypyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-ethoxypyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-ethoxypyridazine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyridazine core with a cyclopropyl substitution, which is known to influence its pharmacological properties. The molecular formula of this compound is C16H19N3O3, and it has a molecular weight of approximately 301.34 g/mol. The presence of ethoxy and carboxamide groups further enhances its biological relevance.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in various biological pathways. The exact molecular targets are still under investigation, but the compound is hypothesized to modulate cellular signaling pathways, particularly those associated with inflammation and cancer progression.
Biological Activities
The compound has been studied for several potential biological activities:
- Antitumor Activity : In vitro studies indicate that this compound can induce G1 cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The structural features imply possible interactions with inflammatory pathways, which could lead to the development of anti-inflammatory therapies.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in tumor growth, indicating that this compound may share these properties.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |
| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |
| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide | Quinoxaline core | Anticancer activity | Specific interactions within biological systems |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : Research demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines, leading to significant reductions in tumor growth markers.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as an effective therapeutic agent.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-6-ethoxypyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-24-14-7-5-13(18-19-14)16(23)17-9-10-21-15(22)8-6-12(20-21)11-3-4-11/h5-8,11H,2-4,9-10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVYPNWCEGYBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














